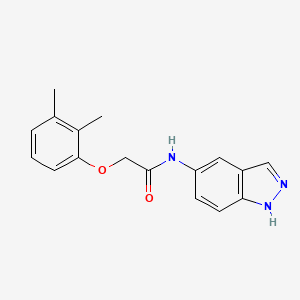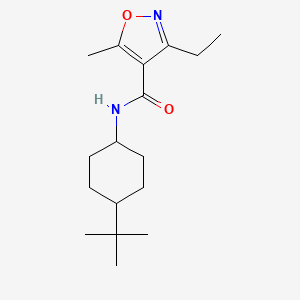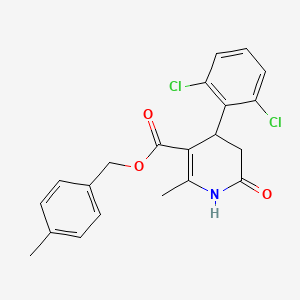
phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate, also known as APVBS, is a synthetic compound that has gained attention for its potential use in scientific research. APVBS belongs to the class of sulfonated stilbene compounds and has shown promising results in various studies.
Mécanisme D'action
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is believed to exert its effects through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many cancer therapies. By inhibiting tubulin polymerization, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate disrupts the formation of microtubules, leading to cell death. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been found to have low toxicity in vitro and in vivo, making it a promising compound for scientific research. In addition to its potential use in cancer therapy and neuroprotection, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has also been studied for its antioxidant and anti-inflammatory effects. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to reduce oxidative stress and inflammation in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is its high fluorescence intensity, making it a useful tool for imaging biological structures. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has low toxicity, making it a safe compound for scientific research. However, one limitation of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate can be challenging, requiring specialized equipment and expertise.
Orientations Futures
There are several future directions for research involving phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate. One area of interest is the development of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate-based cancer therapies. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could be optimized to improve its solubility and increase its potential for use in scientific research.
Conclusion:
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate is a synthetic compound that has shown promise in various scientific research areas, including fluorescence imaging, cancer therapy, and neuroprotection. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate exerts its effects through the inhibition of tubulin polymerization and has low toxicity, making it a safe compound for scientific research. Future research involving phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate could lead to the development of new cancer treatments and treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate involves the reaction of 5-aminobenzenesulfonamide with 2-phenylvinylbromide in the presence of a palladium catalyst. This reaction results in the formation of phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate as a white solid. The purity of the compound can be increased by recrystallization in an appropriate solvent.
Applications De Recherche Scientifique
Phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been studied for its potential use in various scientific research areas, including fluorescence imaging, cancer therapy, and neuroprotection. phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to have high fluorescence intensity, making it a useful tool for imaging biological structures. In cancer therapy, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, phenyl 5-amino-2-(2-phenylvinyl)benzenesulfonate has been shown to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
phenyl 5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c21-18-14-13-17(12-11-16-7-3-1-4-8-16)20(15-18)25(22,23)24-19-9-5-2-6-10-19/h1-15H,21H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALPWUILUBBEI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877342.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-isopropoxyphenyl)acrylamide](/img/structure/B4877346.png)

![methyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4877349.png)

![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]-N~2~-(phenylacetyl)glycinamide](/img/structure/B4877360.png)
![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
